N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11350235
InChI: InChI=1S/C17H25N3O2/c1-3-16(21)19-14-10-7-11-15(12(14)2)20-17(22)18-13-8-5-4-6-9-13/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,19,21)(H2,18,20,22)
SMILES: CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2CCCCC2)C
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol

N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide

CAS No.:

Cat. No.: VC11350235

Molecular Formula: C17H25N3O2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide -

Specification

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
IUPAC Name N-[3-(cyclohexylcarbamoylamino)-2-methylphenyl]propanamide
Standard InChI InChI=1S/C17H25N3O2/c1-3-16(21)19-14-10-7-11-15(12(14)2)20-17(22)18-13-8-5-4-6-9-13/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,19,21)(H2,18,20,22)
Standard InChI Key SLKRKKPQIBEYQI-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2CCCCC2)C
Canonical SMILES CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2CCCCC2)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Propanamide backbone: A three-carbon chain terminating in an amide group.

  • 2-Methylphenyl group: A benzene ring substituted with a methyl group at the 2-position.

  • Cyclohexylurea moiety: A urea functional group (-NH-C(=O)-NH-) linked to a cyclohexyl ring.

The integration of these groups confers unique steric and electronic properties. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability, while the urea linkage offers hydrogen-bonding capabilities critical for molecular interactions .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₂
Molecular Weight303.40 g/mol
IUPAC NameN-(3-{[(Cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide
Key Functional GroupsAmide, urea, cyclohexyl, methylphenyl

Spectroscopic Characterization

While direct spectroscopic data for this compound is unavailable, analogous molecules suggest the following analytical signatures:

  • Infrared (IR) Spectroscopy:

    • N-H stretches: ~3300 cm⁻¹ (amide and urea).

    • C=O stretches: ~1650–1700 cm⁻¹ (amide and urea carbonyls).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methyl protons (δ 2.1–2.3 ppm), cyclohexyl protons (δ 1.2–1.8 ppm), aromatic protons (δ 6.8–7.5 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), cyclohexyl carbons (δ 25–35 ppm) .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide likely involves a multi-step sequence:

  • Nitro Reduction:

    • Starting material: 2-Methyl-3-nitroaniline.

    • Reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst .

  • Urea Formation:

    • Reaction of the resultant 2-methyl-1,3-phenylenediamine with cyclohexyl isocyanate in a polar aprotic solvent (e.g., dimethylformamide) to install the urea group.

  • Amide Coupling:

    • Acylation of the aniline nitrogen with propanoic anhydride or propanoyl chloride in the presence of triethylamine .

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield
Nitro ReductionH₂, Pd/C, ethanol, 25°C, 12 h85–90%
Urea FormationCyclohexyl isocyanate, DMF, 60°C75%
Amide CouplingPropanoyl chloride, Et₃N, THF, 0°C80%

Purification and Analysis

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar organic solvents (e.g., DMSO, ethanol); low aqueous solubility due to the cyclohexyl group.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the amide and urea bonds .

Biological Activity

While direct studies on this compound are lacking, structural analogs with urea and amide functionalities exhibit:

  • Enzyme Inhibition: Urea-containing compounds often target proteases or kinases by mimicking peptide bonds.

  • Antimicrobial Effects: Sulfonamide derivatives demonstrate activity against Gram-positive bacteria, suggesting potential here.

Table 3: Hypothetical Pharmacokinetic Profile

ParameterValue
LogP (lipophilicity)2.8 (predicted)
Plasma Protein Binding~85% (estimated)
Metabolic PathwayHepatic CYP450 oxidation

Challenges and Future Prospects

Synthetic Optimization

  • Green Chemistry: Replace toxic solvents (e.g., DMF) with ionic liquids or water-based systems .

  • Catalyst Design: Develop heterogeneous catalysts to improve reaction efficiency and reduce waste.

Biological Testing

  • In Vitro Assays: Screen for activity against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus).

  • Toxicology Studies: Assess acute and chronic toxicity in rodent models to establish safety profiles .

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